molecular formula C11H14N4 B3211471 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbonitrile CAS No. 1090535-67-3

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbonitrile

Cat. No. B3211471
CAS RN: 1090535-67-3
M. Wt: 202.26 g/mol
InChI Key: BOLLQARCQLCJEC-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbonitrile is a chemical compound with the molecular formula C11H14N4 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridazine ring. The pyridazine ring is substituted at the 5 and 6 positions with methyl groups, at the 3 position with a pyrrolidin-1-yl group, and at the 4 position with a carbonitrile group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. Its molecular weight is 202.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine is a nitrogen-containing five-membered ring widely used in medicinal chemistry to develop treatments for human diseases. The ring's sp3 hybridization and non-planarity allow for efficient exploration of pharmacophore space and contribute to the molecule's stereochemistry. The review focuses on the synthesis of bioactive molecules with pyrrolidine rings, their structure-activity relationships (SAR), and the influence of steric factors on biological activity. The versatility of pyrrolidine in drug design is highlighted, including its impact on the biological profiles of drug candidates due to stereogenicity and spatial orientation of substituents (Li Petri et al., 2021).

Heterocyclic N-oxide Molecules in Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including pyridazine derivatives, are noted for their versatility in organic synthesis, catalysis, and medicinal applications. The review emphasizes the importance of these compounds in forming metal complexes, designing catalysts, asymmetric synthesis, and their roles in drug applications with activities such as anticancer, antibacterial, and anti-inflammatory (Li et al., 2019).

Pyridopyridazine Derivatives and Biological Activity

Pyridopyridazine derivatives are presented as a novel class with a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic effects. The review covers the synthesis and biological activities of these derivatives, highlighting their potential as selective inhibitors and ligands for various biochemical pathways (Wojcicka and Nowicka-Zuchowska, 2018).

properties

IUPAC Name

5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-9(2)13-14-11(10(8)7-12)15-5-3-4-6-15/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLQARCQLCJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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